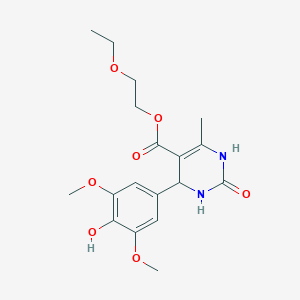![molecular formula C24H25N3O5S B11623168 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11623168.png)
2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-{[3-cyano-6-oxo-4-(3,4,5-triméthoxyphényl)-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}-N-(2-méthylphényl)acétamide est un composé organique complexe ayant des applications potentielles dans divers domaines tels que la chimie médicinale, les produits pharmaceutiques et la science des matériaux. Ce composé présente une structure unique qui comprend un groupe cyano, un groupe triméthoxyphényle et un cycle tétrahydropyridine, ce qui en fait un sujet intéressant pour la recherche et le développement chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[3-cyano-6-oxo-4-(3,4,5-triméthoxyphényl)-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}-N-(2-méthylphényl)acétamide implique généralement des réactions organiques à plusieurs étapes. Les matières premières incluent souvent le 3,4,5-triméthoxybenzaldéhyde, l’acide cyanoacétique et la 2-méthylphénylamine. Les étapes clés de la synthèse peuvent inclure :
Réaction de condensation : La réaction entre le 3,4,5-triméthoxybenzaldéhyde et l’acide cyanoacétique pour former un intermédiaire.
Cyclisation : L’intermédiaire subit une cyclisation pour former le cycle tétrahydropyridine.
Formation de thioéther :
Amidation : L’étape finale implique la réaction avec la 2-méthylphénylamine pour former le groupe acétamide.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait une optimisation des conditions de réaction afin de garantir un rendement et une pureté élevés. Cela peut impliquer l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions. Le processus inclurait également des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-{[3-cyano-6-oxo-4-(3,4,5-triméthoxyphényl)-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}-N-(2-méthylphényl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe cyano ou le groupe carbonyle dans le cycle tétrahydropyridine.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau du cycle aromatique ou du groupe sulfanyl.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Produits majeurs
Produits d’oxydation : Sulfoxydes, sulfones.
Produits de réduction : Amines, alcools.
Produits de substitution : Dérivés halogénés, dérivés alkylés.
Applications de recherche scientifique
Chimie médicinale : La structure unique du composé en fait un candidat pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Produits pharmaceutiques : Il peut être utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques.
Science des matériaux : Les propriétés du composé pourraient être explorées pour le développement de nouveaux matériaux ayant des fonctionnalités spécifiques.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s properties could be explored for the development of new materials with specific functionalities.
Mécanisme D'action
Le mécanisme d’action du 2-{[3-cyano-6-oxo-4-(3,4,5-triméthoxyphényl)-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}-N-(2-méthylphényl)acétamide implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer des voies spécifiques, conduisant à ses effets souhaités. Le groupe cyano et le groupe triméthoxyphényle jouent un rôle crucial dans la liaison aux sites cibles, tandis que le cycle tétrahydropyridine assure la stabilité structurale.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[3-cyano-6-oxo-4-(3,4,5-triméthoxyphényl)-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}-N-(phényl)acétamide
- 2-{[3-cyano-6-oxo-4-(3,4,5-triméthoxyphényl)-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}-N-(4-méthylphényl)acétamide
Unicité
La présence du groupe 2-méthylphényle dans le 2-{[3-cyano-6-oxo-4-(3,4,5-triméthoxyphényl)-1,4,5,6-tétrahydropyridin-2-yl]sulfanyl}-N-(2-méthylphényl)acétamide le distingue des composés similaires. Ce groupe peut influencer l’affinité de liaison, la solubilité et l’activité biologique globale du composé, ce qui le rend unique dans sa classe.
Propriétés
Formule moléculaire |
C24H25N3O5S |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
2-[[5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O5S/c1-14-7-5-6-8-18(14)26-22(29)13-33-24-17(12-25)16(11-21(28)27-24)15-9-19(30-2)23(32-4)20(10-15)31-3/h5-10,16H,11,13H2,1-4H3,(H,26,29)(H,27,28) |
Clé InChI |
HVLYJQWLZRXYGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)
![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623099.png)
![ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623104.png)
![(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)
![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11623115.png)
![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11623149.png)
![3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11623152.png)
![2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623160.png)
![3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11623165.png)
![Methyl 2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11623173.png)

![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)
